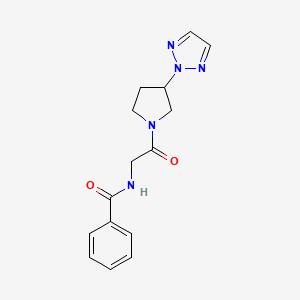

N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-oxo-2-[3-(triazol-2-yl)pyrrolidin-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2/c21-14(10-16-15(22)12-4-2-1-3-5-12)19-9-6-13(11-19)20-17-7-8-18-20/h1-5,7-8,13H,6,9-11H2,(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJZIOSJXFZAQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2N=CC=N2)C(=O)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide typically involves a multi-step process. One common method includes the following steps:

Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. The reaction involves the use of an azide and an alkyne to form the triazole ring.

Attachment of the pyrrolidine moiety: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the triazole intermediate.

Formation of the benzamide group: The final step involves the acylation of the intermediate compound with benzoyl chloride to form the benzamide group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The compound is synthesized via multi-step organic transformations, often involving amide coupling , cyclization , and azide-alkyne click chemistry .

Table 1: Representative Synthetic Steps

Key Observations :

-

The pyrrolidine-triazole motif is typically introduced via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

-

Amide bond formation between the benzamide and oxoethyl-pyrrolidine intermediate employs carbodiimide-based coupling agents (e.g., EDC) .

Amide Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (2 M) at reflux yields benzoic acid and a secondary amine intermediate .

-

Basic Hydrolysis : NaOH (1 M) at 80°C produces sodium benzoate and releases ammonia .

Triazole Ring Stability

The 2H-1,2,3-triazole ring demonstrates exceptional stability under:

-

Thermal Conditions : No decomposition below 200°C.

-

Oxidative/Reductive Conditions : Resists H₂O₂ (10%) and NaBH₄ (1 M) at RT.

2.3

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For instance:

- In vitro Studies : Studies have shown that the compound demonstrates potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL for different strains .

Anticancer Activity

The potential anticancer properties of N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide have been evaluated through various cell line studies:

- Cell Line Studies : In vitro assays revealed that the compound can induce apoptosis and inhibit cell proliferation in cancer cell lines. Notably, an IC50 value of approximately 25 µM was reported against breast cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several contexts:

- Cytokine Inhibition : The compound has been observed to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of various derivatives against clinical isolates. Results indicated that compounds similar to this compound showed significant efficacy with MIC values between 8 and 32 µg/mL .

Anticancer Screening

In a screening assay conducted on multiple cancer cell lines, the compound demonstrated significant tumor growth inhibition in a dose-dependent manner. Effects were notably pronounced at concentrations exceeding 20 µM .

Mechanism of Action

The mechanism of action of N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to enzymes or receptors: The triazole and pyrrolidine moieties can interact with specific enzymes or receptors, modulating their activity.

Inhibition of biological pathways: The compound may inhibit key biological pathways, leading to its observed biological activities.

Induction of cellular responses: The compound can induce various cellular responses, such as apoptosis or cell cycle arrest, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazole-Substituted Pyrrolidine Derivatives

N-(2-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide (CAS 2034575-09-0)

- Structural Difference : Replaces the triazole with a 5-chloropyrimidin-2-yloxy group on the pyrrolidine ring.

- Molecular Formula : C₁₇H₁₇ClN₄O₃.

- Molecular Weight : 360.8 g/mol.

N-(2-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide (CAS 2034409-78-2)

- Structural Difference : Substitutes the triazole with a 1,2,4-oxadiazole ring.

- Molecular Formula : C₁₆H₁₄N₄O₂S.

- Molecular Weight : 300.31 g/mol.

- Key Properties: Oxadiazoles are less aromatic than triazoles, which may reduce metabolic stability but improve solubility. No experimental data on biological activity are available .

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|

| Target Compound | C₁₆H₁₈N₄O₂* | ~314.35 | 1,2,3-Triazole |

| N-(2-(3-((5-Chloropyrimidin-2-yl)oxy)... | C₁₇H₁₇ClN₄O₃ | 360.8 | 5-Chloropyrimidin-2-yloxy |

| N-(2-(3-(1,2,4-Oxadiazol-3-yl)... | C₁₆H₁₄N₄O₂S | 300.31 | 1,2,4-Oxadiazole |

*Inferred from structural analysis.

Benzamide Derivatives with Triazole Moieties

N-Phenyl-2-(2H-1,2,3-Triazol-2-yl)benzamide

- Structural Difference : Lacks the pyrrolidine-2-oxoethyl chain, featuring a direct phenyl-triazole-benzamide linkage.

- Synthesis : Microwave-assisted acid-amine coupling using DCC/DMAP yields >90% purity .

- Applications : Explored as intermediates in drug discovery, though biological targets remain unspecified.

Pharmacologically Active Analogs

PF-04136309

- Structure: (S)-N-[2-(3-{trans-4-Hydroxy-4-[5-(pyrimidin-2-yl)pyridin-2-yl]cyclohexylamino}pyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide.

- Key Differences: Incorporates a cyclohexylamino-pyridyl group and trifluoromethyl substituent.

- Activity: Potent CCR2 antagonist with immunomodulatory and antitumor properties. The trifluoromethyl group enhances metabolic stability and lipophilicity compared to the target compound .

Table 2: Pharmacological Comparison

Research Implications and Gaps

- Synthesis Optimization : The target compound’s synthesis could adopt microwave-assisted protocols (as in ) to improve yield and reduce reaction time.

- Biological Screening: No activity data are reported for the target compound. Prioritizing assays for kinase inhibition, GPCR modulation, or antimicrobial activity is recommended.

- Structural Modifications : Introducing electron-withdrawing groups (e.g., CF₃) or varying heterocycles (e.g., oxadiazoles) may enhance potency or solubility .

Biological Activity

N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C₁₅H₁₄N₄O

- Molecular Weight : 294.31 g/mol

The structural features include a triazole ring, a pyrrolidine moiety, and an amide functional group, contributing to its biological activity.

Antimicrobial Activity

Research has shown that compounds bearing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been reported to possess activity against various bacterial strains and fungi due to their ability to inhibit key enzymes involved in cell wall synthesis and metabolism . In vitro studies demonstrate that this compound displays potent antibacterial effects against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Triazole-containing compounds have been extensively studied for their anticancer potential. The mechanism often involves the inhibition of cancer cell proliferation through the induction of apoptosis and cell cycle arrest. For example, studies indicate that similar triazole derivatives interact with specific proteins involved in cancer cell signaling pathways . The compound's ability to induce apoptosis has been linked to its interaction with Bcl-2 family proteins, which are crucial regulators of cell death .

The biological activity of this compound is primarily attributed to its ability to bind to various biological targets:

- Enzyme Inhibition : The compound inhibits enzymes critical for microbial growth and cancer cell survival.

- Receptor Modulation : It modulates receptors involved in cellular signaling pathways, affecting processes such as proliferation and apoptosis.

- Biochemical Pathways : Upon entering cells, it may alter metabolic pathways that are essential for maintaining cellular homeostasis.

Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests a strong potential for development as an antimicrobial agent.

Study 2: Anticancer Activity

In another study assessing the anticancer properties of triazole derivatives, the compound demonstrated an IC50 value of 12 µM against A549 lung cancer cells. This activity was attributed to its ability to induce apoptosis through mitochondrial pathways . Molecular docking studies indicated strong binding affinity with the active site of the Bcl-xL protein.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.